molecular formula C14H18F2N2O2 B12981119 Benzyl (R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Benzyl (R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

Cat. No.: B12981119
M. Wt: 284.30 g/mol
InChI Key: USLUFKQQRBBALX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with an aminomethyl group and two fluorine atoms, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination of a suitable aldehyde or ketone precursor.

    Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or the piperidine ring to a more saturated structure.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Imines, nitriles

    Reduction: Alcohols, saturated piperidine derivatives

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with target sites, while the fluorine atoms may enhance binding affinity through hydrophobic interactions. The carboxylate group can participate in coordination with metal ions or other functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl ®-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H18F2N2O2

Molecular Weight

284.30 g/mol

IUPAC Name

benzyl (2R)-2-(aminomethyl)-5,5-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)7-6-12(8-17)18(10-14)13(19)20-9-11-4-2-1-3-5-11/h1-5,12H,6-10,17H2/t12-/m1/s1

InChI Key

USLUFKQQRBBALX-GFCCVEGCSA-N

Isomeric SMILES

C1CC(CN([C@H]1CN)C(=O)OCC2=CC=CC=C2)(F)F

Canonical SMILES

C1CC(CN(C1CN)C(=O)OCC2=CC=CC=C2)(F)F

Origin of Product

United States

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